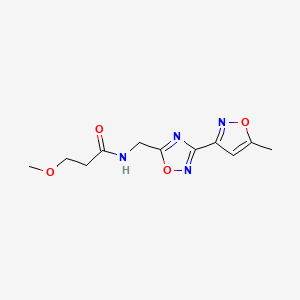
3-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by its unique molecular structure, which includes a methoxy group and an oxadiazole moiety. Its molecular formula is C13H16N4O3, with a molecular weight of approximately 276.30 g/mol. The presence of the isoxazole and oxadiazole rings suggests potential reactivity and biological interactions.
Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have been tested against various pathogens, demonstrating effectiveness against resistant strains .
- Anticancer Properties : Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation in various lines such as HCT116 (colon cancer) and PC-3 (prostate cancer), with IC50 values indicating significant cytotoxicity .
Anticancer Activity
A detailed study evaluated the anticancer effects of 1,2,4-oxadiazole derivatives, revealing that certain modifications enhance their potency against specific cancer cell lines. The synthesized compounds were subjected to the National Cancer Institute's screening protocols, where notable candidates exhibited IC50 values less than 1 µM against multiple cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 0.67 |
| Compound B | PC-3 | 0.80 |
| Compound C | ACHN | 0.87 |
Antimicrobial Activity
The antimicrobial efficacy of related oxadiazole derivatives was assessed through various assays. Compounds demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis indicated that substituents on the oxadiazole ring significantly influence antimicrobial potency .
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 8 µg/mL |
Case Studies
A case study involving the synthesis and evaluation of various oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that introducing different substituents at specific positions on the oxadiazole ring could lead to improved selectivity and potency against cancer cells while minimizing toxicity .
Properties
IUPAC Name |
3-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-7-5-8(14-18-7)11-13-10(19-15-11)6-12-9(16)3-4-17-2/h5H,3-4,6H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKIJVGTGTUQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














